BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
Overview
Description
BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound butyl 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is 358.09872823 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
"Butyl 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate" is a key intermediate in the synthesis of novel compounds with potential biological activities. For example, it has been used in the synthesis of unsaturated α-benzothiazole acyloxyamides via the Passerini three-component reaction. This method demonstrates the compound's utility in creating new molecules with diverse functional groups under solvent-free conditions, showcasing its versatility in organic synthesis (Sheikholeslami-Farahani & Shahvelayati, 2013).
Physicochemical Properties
The physicochemical properties of derivatives of "butyl 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate" have been extensively studied. Research on compounds such as 4-benzothiazol-2-ylamino-4-oxo-2-butenoic acid highlights the compound's importance in understanding the structural basis of physicochemical characteristics like lipophilicity, which is crucial for the development of new materials with specific optical or electronic properties (Yüksek et al., 2015).
Biological Applications
While specifically excluding drug use and side effects, it's important to note the compound's relevance in the broader context of biological research. Derivatives of "butyl 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate" have been explored for their potential biological activities, such as inhibitors of human mast cell tryptase. This exploration contributes to the understanding of molecular mechanisms underlying various biological processes and the potential development of therapeutic agents (Combrink et al., 1998).
Properties
IUPAC Name |
butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-3-12-24-18(21)13-8-10-14(11-9-13)19-17-15-6-4-5-7-16(15)25(22,23)20-17/h4-11H,2-3,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKEGYQVYULIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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